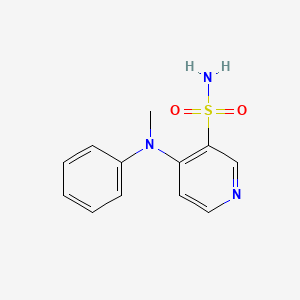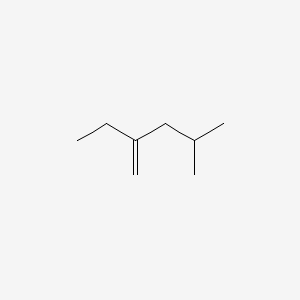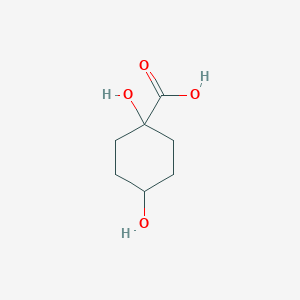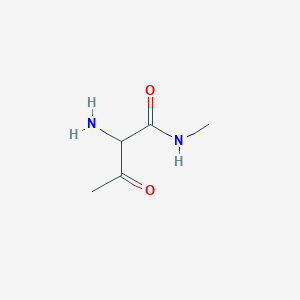
Butanamide, 2-amino-N-methyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide,2-amino-N-methyl-3-oxo-(9ci) is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.1451 g/mol . This compound is a derivative of butanamide, featuring an amino group, a methyl group, and a keto group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide,2-amino-N-methyl-3-oxo-(9ci) typically involves the reaction of butanoic acid with ammonia to form butanamide, followed by further chemical modifications to introduce the amino, methyl, and keto groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Butanamide,2-amino-N-methyl-3-oxo-(9ci) involves large-scale chemical processes that ensure consistent quality and quantity. These methods often utilize advanced technologies and equipment to control reaction parameters and minimize impurities. The production process is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide,2-amino-N-methyl-3-oxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Butanamide,2-amino-N-methyl-3-oxo-(9ci) is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butanamide,2-amino-N-methyl-3-oxo-(9ci) involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter metabolic pathways, and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide: A simpler derivative without the amino, methyl, and keto groups.
Acetamide: A smaller amide with similar functional groups but different molecular structure.
Propionamide: Another amide with a different carbon chain length and functional groups.
Uniqueness
Butanamide,2-amino-N-methyl-3-oxo-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-amino-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4(6)5(9)7-2/h4H,6H2,1-2H3,(H,7,9) |
InChI-Schlüssel |
MALQWCHJFRNCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


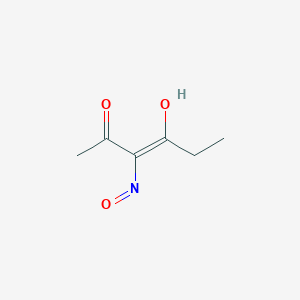
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

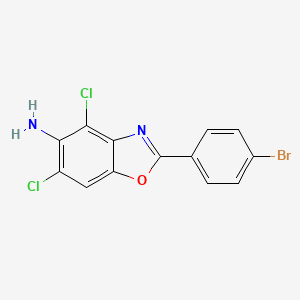
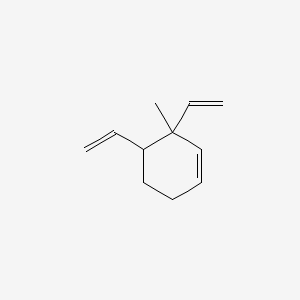
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
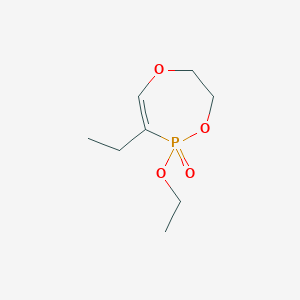
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
